molecular formula C13H12N2O B12749040 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- CAS No. 2745-07-5

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)-

Katalognummer: B12749040
CAS-Nummer: 2745-07-5
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: SLRYANZZBALGOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound, known for its aromatic properties.

    Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): A hydroxyl derivative of tropone with additional biological activity.

    2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative with different reactivity.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives.

Eigenschaften

CAS-Nummer

2745-07-5

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-(2-phenylhydrazinyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H12N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16)

InChI-Schlüssel

SLRYANZZBALGOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC2=CC=CC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.